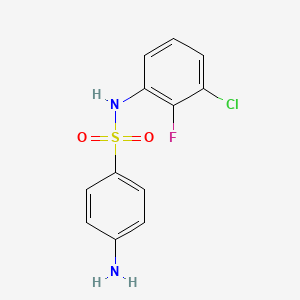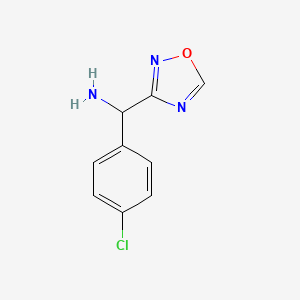
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, a carboxylic acid group, a bromine atom at the 2-position, and a propyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester typically involves the esterification of 6-Benzothiazolecarboxylic acid, 2-bromo-. The reaction is carried out using propanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide.
Ester Hydrolysis: Hydrolysis is carried out using aqueous acid or base under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 2-position.
Ester Hydrolysis: The major product is 6-Benzothiazolecarboxylic acid, 2-bromo-.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The benzothiazole ring provides stability and contributes to its overall chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzothiazolecarboxylic acid, 2-bromo-, methyl ester
- 6-Benzothiazolecarboxylic acid, 2-bromo-, ethyl ester
- 6-Benzothiazolecarboxylic acid, 2-bromo-, butyl ester
Uniqueness
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical and biological studies.
Propriétés
Numéro CAS |
937669-69-7 |
|---|---|
Formule moléculaire |
C11H10BrNO2S |
Poids moléculaire |
300.17 g/mol |
Nom IUPAC |
propyl 2-bromo-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-5-15-10(14)7-3-4-8-9(6-7)16-11(12)13-8/h3-4,6H,2,5H2,1H3 |
Clé InChI |
SWIJOGRTPCOARK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC2=C(C=C1)N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)

![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)
![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)

![dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12118989.png)



![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)


![3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12119035.png)

